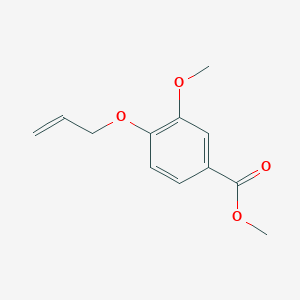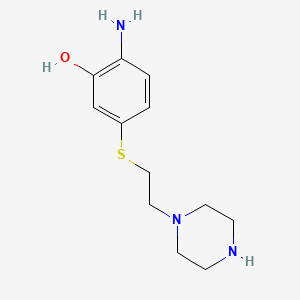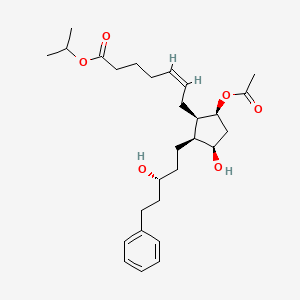
9-Acetyl Latanoprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl Latanoprost is a derivative of Latanoprost, a synthetic prostaglandin F2α analog Latanoprost is widely used in the treatment of glaucoma and ocular hypertension due to its ability to reduce intraocular pressure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl Latanoprost involves the acetylation of Latanoprost. The process typically includes the following steps:
Starting Material: Latanoprost is used as the starting material.
Acetylation Reaction: The acetylation is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Purification: The product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Latanoprost are acetylated using acetic anhydride and a suitable catalyst.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: Industrial-scale purification techniques such as crystallization or large-scale chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Acetyl Latanoprost undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate Latanoprost.
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can modify the prostaglandin structure, leading to different analogs.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis Product: Latanoprost.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Reduced analogs of this compound.
Wissenschaftliche Forschungsanwendungen
9-Acetyl Latanoprost has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in ocular diseases and other medical conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of 9-Acetyl Latanoprost is similar to that of Latanoprost. It acts as a prostaglandin F2α analog, binding to prostanoid FP receptors in the eye. This binding increases the outflow of aqueous humor, thereby reducing intraocular pressure. The acetylation may influence the compound’s pharmacokinetics and receptor binding affinity, potentially enhancing its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Latanoprost: The parent compound, widely used in glaucoma treatment.
Bimatoprost: Another prostaglandin analog used for reducing intraocular pressure.
Travoprost: A prostaglandin analog with similar applications in ocular hypertension.
Comparison:
Latanoprost vs. 9-Acetyl Latanoprost: this compound may exhibit different pharmacokinetic properties due to the acetyl group, potentially offering improved therapeutic effects.
Bimatoprost vs. This compound: Both compounds are prostaglandin analogs, but Bimatoprost has a different chemical structure and may have different efficacy and side effect profiles.
Travoprost vs. This compound: Travoprost and this compound share similar mechanisms of action, but their chemical modifications may result in different pharmacological properties.
Eigenschaften
Molekularformel |
C28H42O6 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
propan-2-yl (Z)-7-[(1R,2S,3R,5S)-5-acetyloxy-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C28H42O6/c1-20(2)33-28(32)14-10-5-4-9-13-25-24(26(31)19-27(25)34-21(3)29)18-17-23(30)16-15-22-11-7-6-8-12-22/h4,6-9,11-12,20,23-27,30-31H,5,10,13-19H2,1-3H3/b9-4-/t23-,24-,25+,26+,27-/m0/s1 |
InChI-Schlüssel |
IHOFBPSZBJEIAO-HGYMGNIXSA-N |
Isomerische SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O)O)OC(=O)C |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


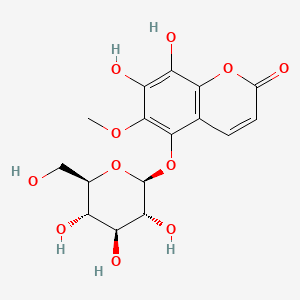

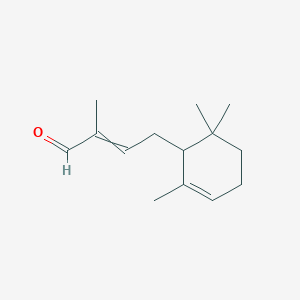
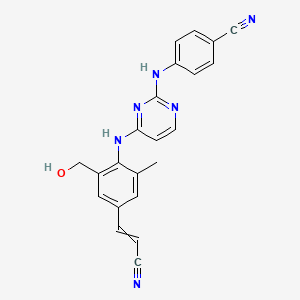
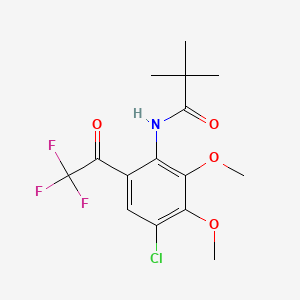
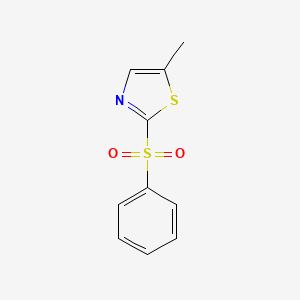
![1-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13857881.png)
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)
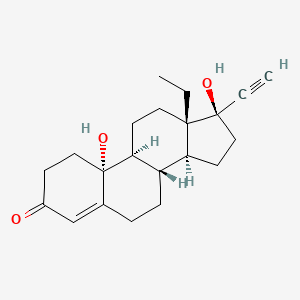
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
